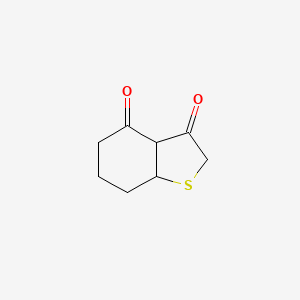

Tetrahydrobenzothiophene-3,4(2H,3aH)-dione

Description

Contextualization within Fused Heterocyclic Dione (B5365651) Chemistry

Fused heterocyclic diones are a class of organic compounds characterized by a heterocyclic ring system fused to another ring, containing two ketone (C=O) functional groups. These structures are of significant interest in synthetic and medicinal chemistry due to their diverse biological activities and their utility as versatile building blocks for more complex molecules. The reactivity of the dione functionality, often in conjunction with the properties of the fused heterocyclic system, allows for a wide range of chemical transformations.

The synthesis of fused heterocyclic systems can be achieved through various methodologies, including intramolecular cyclization reactions. For instance, the synthesis of 1,4-benzodiazepine-3,5-diones has been accomplished through the ring closure of N-carbamoylmethylanthranilic acids, where the presence of electron-withdrawing groups on the amino group is crucial for the cyclization to occur. nih.gov Similarly, the Knoevenagel condensation is a key reaction for creating fused systems, as seen in the synthesis of derivatives from indane-1,3-dione. nih.gov The development of one-pot syntheses from precursors like 1,2-diaza-1,3-dienes also represents an efficient pathway to fused heterocycles. researchgate.net

Structural Features and Nomenclature of the Tetrahydrobenzothiophene-3,4(2H,3aH)-dione Core

The systematic name "this compound" precisely describes the molecule's structure. Let's dissect the name:

Thiophene (B33073): Indicates the presence of a five-membered heterocyclic ring containing a sulfur atom.

Benzo: Signifies that the thiophene ring is fused to a benzene (B151609) ring.

Tetrahydro: Implies that four hydrogen atoms have been added to the benzene ring, saturating it and converting it to a cyclohexane (B81311) ring.

-3,4(2H,3aH)-dione: Specifies the positions of two ketone groups on the saturated ring at carbons 3 and 4. The "(2H,3aH)" notation indicates the presence of hydrogens at specific positions on the saturated ring system, defining the stereochemistry at the ring junctions.

The core structure is thus a bicyclic system where a saturated six-membered carbocyclic ring is fused to a thiophene ring. The presence of the dione functionality on the saturated portion of the molecule is a key structural feature.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₈H₈O₂S |

| IUPAC Name | this compound |

Data derived from the compound name and general chemical principles.

Overview of Research Significance for Polycyclic Thiophene-Fused Systems

Polycyclic thiophene-fused systems are a cornerstone of materials science and organic electronics. nih.gov The incorporation of a thiophene ring into a polycyclic aromatic hydrocarbon (PAH) framework can significantly influence the electronic and photophysical properties of the resulting material. nih.govmdpi.com These compounds are investigated for a wide range of applications.

Thiophene-based materials are dominant in the field of organic semiconductors due to their unique chemistry and electronic characteristics. nih.gov When arranged in an ordered fashion, thiophene-containing PAHs can exhibit enhanced performance in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov The synthesis of these systems often involves methods like FeCl₃-mediated oxidative cyclization or reactions with elemental sulfur to create the fused thiophene ring. mdpi.comacs.org

Furthermore, the introduction of other elements, such as boron, into thiophene-fused systems can create novel materials with unique properties, like the dithienoborepins, which exhibit reversible electrochemistry and Lewis acidity. acs.org The ability to functionalize the thiophene rings within these polycyclic systems allows for the fine-tuning of their molecular and electronic properties. acs.org The study of these systems contributes to the development of new functional materials with tailored characteristics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,7a-tetrahydro-3aH-1-benzothiophene-3,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c9-5-2-1-3-7-8(5)6(10)4-11-7/h7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLYSHKYJSXTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(=O)C1)C(=O)CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tetrahydrobenzothiophene 3,4 2h,3ah Dione and Its Analogs

Retrosynthetic Analysis of the Tetrahydrobenzothiophene-3,4(2H,3aH)-dione Skeleton

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are within the fused thiophene (B33073) ring, as the substituted cyclohexane (B81311) ring can be considered a more readily available starting material.

One primary disconnection can be made at the C-S bonds of the thiophene ring. This approach suggests a convergent synthesis where a cyclohexane-derived precursor is combined with a sulfur-containing reagent. For instance, a 1,2-difunctionalized cyclohexene (B86901) could be a key intermediate.

Another key retrosynthetic pathway involves the formation of the dione (B5365651) functionality late in the synthesis. This would start from a pre-formed tetrahydrobenzothiophene core, which is then oxidized to the desired dione. The synthesis of related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) systems often starts with a thiophene-3,4-dicarboxylic acid, which is then converted to the dione-containing heterocycle. squarespace.comnih.gov This suggests a strategy where a suitably substituted cyclohexane is first used to construct the fused thiophene ring, followed by the formation of the dione.

A third approach focuses on building the thiophene ring onto a cyclohexane precursor that already contains some of the necessary functionality for the dione. This could involve an intramolecular cyclization of a cyclohexane substituted with reactive groups that can form the thiophene ring.

The following table summarizes potential retrosynthetic disconnections and the corresponding forward-synthesis strategies:

| Disconnection Strategy | Key Intermediate(s) | Forward Synthetic Approach |

| C-S Bond Formation | Substituted Cyclohexene/Cyclohexane | Cycloaddition or condensation with a sulfur source |

| Late-stage Oxidation | Tetrahydrobenzothiophene | Oxidation of a suitable precursor |

| Intramolecular Cyclization | Functionalized Cyclohexane | Thorpe-Ziegler or Dieckmann-type cyclization |

Cyclization and Annulation Strategies for Core Formation

The formation of the fused heterocyclic core is the cornerstone of the synthesis. Various cyclization and annulation strategies can be employed, ranging from cycloaddition reactions to intramolecular cyclizations and modern photochemical or electrochemical methods.

Intermolecular Cycloaddition Reactions (e.g., [3+2] cycloaddition)

Intermolecular cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful tool for the construction of five-membered heterocycles like thiophene. osi.lv In the context of this compound, a [3+2] cycloaddition could involve the reaction of a cyclohexene derivative with a sulfur-containing 1,3-dipole.

For example, a thiocarbonyl ylide, generated in situ, could react with a dienophile on the cyclohexane ring to form the tetrahydrothiophene (B86538) ring. The stereochemistry of the resulting fused system would be controlled by the well-established principles of cycloaddition reactions. Visible-light-induced [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals has been shown to produce multisubstituted thiophenes under mild, metal-free conditions, a principle that could be adapted for this synthesis. organic-chemistry.org

Intramolecular Cyclization Pathways

Intramolecular cyclization offers a regioselective route to the target fused system. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a particularly relevant strategy. thieme-connect.comwikipedia.orglscollege.ac.in This approach would involve the synthesis of a cyclohexane substituted with two nitrile groups and a tethered sulfur-containing moiety. Base-catalyzed cyclization would then form the thiophene ring, with the dione being revealed after hydrolysis of the resulting enamine.

Another relevant intramolecular cyclization is the Dieckmann condensation, which is conceptually related to the Thorpe-Ziegler reaction and is used to form cyclic ketones from diesters.

Photochemical and Electrochemical Approaches

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to drive reactions under mild conditions. Photochemical cyclization can be a more efficient method for preparing fused benzo[b]thiophene derivatives compared to traditional oxidative coupling. thieme-connect.com The dearomatization of thiophenes via a [2+2] cycloaddition can be mediated by light, suggesting that photochemical methods could be employed to construct the fused ring system. acs.org

Electrochemical synthesis provides another avenue, with methods available for the construction of various sulfur heterocycles. researchgate.netrsc.orgnih.govoup.com For instance, the electrochemical oxidation of a suitably designed precursor could generate a radical cation that undergoes intramolecular cyclization to form the desired tetrahydrobenzothiophene skeleton.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The this compound skeleton contains multiple stereocenters, making stereoselective synthesis a critical consideration. The control of both relative and absolute stereochemistry can be achieved through various strategies.

Asymmetric synthesis of highly functionalized tetrahydrothiophenes has been accomplished using organocatalytic domino reactions, achieving excellent enantioselectivities. nih.govmetu.edu.trmetu.edu.tr These methods could be adapted to control the stereochemistry of the thiophene portion of the molecule.

For the cyclohexane ring, stereoselective synthesis can be achieved through methods like iridium-catalyzed (5+1) annulation or rhodium-carbene initiated domino sequences, which provide access to multisubstituted cyclohexanes with high levels of stereocontrol. acs.orgnih.gov The desymmetrization of meso-cyclic 1,3-diones is another powerful strategy for constructing fused carbocycles with defined stereochemistry. jst.go.jp

The following table highlights some approaches to stereoselective synthesis:

| Stereochemical Challenge | Synthetic Strategy | Key Features |

| Enantioselectivity | Asymmetric organocatalysis | Use of chiral catalysts to control the formation of stereocenters. nih.govmetu.edu.trmetu.edu.tr |

| Diastereoselectivity | Iridium-catalyzed annulation | Sequential hydrogen borrowing reactions for stereocontrolled cyclohexane formation. acs.org |

| Fused Ring Stereocontrol | Desymmetrization of meso-diones | Pinacol coupling of symmetric diones to create fused systems with high stereoselectivity. jst.go.jp |

Catalyst Design and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. This includes the use of environmentally benign solvents, reusable catalysts, and atom-economical reactions.

The synthesis of sulfur-containing heterocycles can often be performed in water, a green solvent. nih.govresearchgate.net The use of microwave or ultrasonic irradiation can also contribute to more sustainable synthetic protocols by reducing reaction times and energy consumption.

Catalyst design plays a crucial role in green synthesis. For example, palladium-catalyzed direct C-H arylation offers an environmentally friendly route for the synthesis of polymers based on thieno[3,4-c]pyrrole-4,6-dione, minimizing waste from pre-functionalized starting materials. nih.gov The development of magnetic nanocatalysts that can be easily recovered and reused also aligns with green chemistry principles.

The following table lists some green chemistry approaches applicable to the synthesis of the target compound:

| Green Chemistry Principle | Application in Synthesis |

| Use of Green Solvents | Performing reactions in water to reduce organic solvent waste. nih.govresearchgate.net |

| Energy Efficiency | Employing microwave or ultrasound to accelerate reactions. nih.gov |

| Atom Economy | Designing domino or cascade reactions to reduce the number of synthetic steps. nih.gov |

| Recyclable Catalysts | Using magnetic nanocatalysts or polymer-supported catalysts for easy separation and reuse. |

| C-H Activation | Direct C-H functionalization to avoid the use of organometallic reagents. nih.gov |

Comparative Analysis of Synthetic Efficiency and Yields Across Different Routes

The synthesis of the tetrahydrobenzothiophene scaffold, a core structure in medicinal chemistry, has been approached through various methodologies. The efficiency and final yields of these routes are highly dependent on the chosen precursors, reaction conditions, and the specific functional groups present on the target molecule. A comparative analysis of the prominent synthetic routes for analogs of this compound reveals distinct advantages and limitations for each approach.

Key synthetic strategies include the Gewald reaction, multi-component reactions starting from cyclohexanones or related diones, and the chemical modification of pre-formed thiophene rings. The Gewald reaction, a one-pot synthesis involving a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base, is a cornerstone for creating 2-aminothiophene derivatives, which are common precursors. nih.gov While widely adopted for its convenience, stepwise procedures are sometimes employed as an alternative. nih.gov

Another significant approach involves the heterocyclization of 2-arylidenecyclohexan-1,3-diones. The reaction of these precursors with elemental sulfur and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, provides a direct route to functionalized tetrahydrobenzo[b]thiophenes, often in moderate to high yields. nih.gov

Furthermore, multi-step sequences starting with the N-acylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates, followed by hydrolysis, have been utilized to generate a diverse library of analogs. nih.gov The yields in these routes are influenced by the nature of the acylating agent and the substituents on the tetrahydrobenzothiophene core. nih.gov For instance, research has shown that the presence of a single electron-withdrawing group on a benzene (B151609) ring substituent can lead to high inhibitory efficacy in biological assays, which may correlate with synthetic accessibility and yield. nih.gov Conversely, an excessive number of electron-withdrawing groups or the presence of electron-donating groups can diminish the desired activity. nih.gov

The following table provides a comparative overview of the yields obtained for various analogs through different synthetic pathways.

Interactive Data Table: Comparative Yields of Tetrahydrobenzothiophene Analogs

| Synthetic Route | Target Analog | Yield (%) | Key Reactants/Steps |

| N-Acylation and Hydrolysis | 2-Benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 65.1% | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, benzoyl chloride, hydrolysis. nih.gov |

| N-Acylation and Hydrolysis | 2-(2,4-Difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 61.3% | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, 2,4-difluorobenzoyl chloride, hydrolysis. nih.gov |

| N-Acylation and Hydrolysis | 2-(2,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 57.6% | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, 2,4-dimethylbenzoyl chloride, hydrolysis. nih.gov |

| N-Acylation and Hydrolysis | 6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 50.2% | 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, 4-nitrobenzoyl chloride, hydrolysis. nih.gov |

| N-Acylation and Hydrolysis | 6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 42.7% | 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, 2-methyl-3-nitrobenzoyl chloride, hydrolysis. nih.gov |

| Cyclocondensation | Tetrahydrobenzo[b]thiophen-5-one derivatives | Moderate to High | 2-Arylidencyclohexan-1,3-dione, elemental sulfur, malononitrile or ethyl cyanoacetate. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy would be the principal technique for elucidating the precise structure and stereochemistry of Tetrahydrobenzothiophene-3,4(2H,3aH)-dione in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the tetrahydrothiophene (B86538) and cyclohexanone (B45756) rings. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) of these signals would provide critical information about the connectivity of the atoms and the relative stereochemistry of the chiral centers, particularly at the 3a-position and any adjacent stereocenters. For instance, the coupling constants between protons on the fused ring system could help determine the cis or trans fusion of the rings.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and for confirming the connectivity across the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be crucial for determining the through-space proximity of protons, which is essential for assigning the relative stereochemistry at the chiral centers.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below. The values are illustrative and would need to be confirmed by experimental data.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C2-H₂ | 2.5 - 3.0 | 30 - 40 |

| C3a-H | 3.5 - 4.0 | 50 - 60 |

| C5-H₂ | 1.8 - 2.5 | 20 - 30 |

| C6-H₂ | 1.5 - 2.0 | 20 - 30 |

| C7-H₂ | 2.0 - 2.8 | 25 - 35 |

| C3 | - | 195 - 205 |

| C4 | - | 190 - 200 |

| C7a | - | 140 - 150 |

| C3b | - | 130 - 140 |

X-ray Crystallography for Solid-State Structural Analysis and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise atomic coordinates, allowing for the unambiguous determination of:

Absolute Stereochemistry: If a chiral resolution is performed or a chiral synthesis is employed, the absolute configuration of the stereocenters could be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the geometry of the fused ring system and the dione (B5365651) functionality.

Intermolecular Interactions: Analysis of the crystal packing would provide insights into intermolecular forces such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces, which govern the solid-state properties of the compound.

A hypothetical data table summarizing key crystallographic parameters is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor | < 0.05 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibrations of the dione group, likely appearing in the region of 1700-1750 cm⁻¹. The exact position of this band could provide clues about ring strain and potential conjugation. Other characteristic peaks would include C-H stretching vibrations of the aliphatic rings (around 2850-3000 cm⁻¹) and C-S stretching vibrations (typically weaker and in the fingerprint region).

Raman Spectroscopy: Raman spectroscopy would also detect the C=O stretching vibration, which may be strong depending on the symmetry of the molecule. The C-S bond, often having a weak IR signal, may show a more prominent peak in the Raman spectrum. The combination of both FT-IR and Raman data would provide a more complete vibrational profile of the molecule.

A hypothetical data table of key vibrational frequencies is provided below.

| Functional Group | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| C=O Stretch (Dione) | 1715 (s) | 1710 (m) |

| C-H Stretch (Aliphatic) | 2850-2960 (m) | 2850-2960 (s) |

| C-S Stretch | 650-750 (w) | 650-750 (m) |

| C-C Stretch | 1000-1200 (m) | 1000-1200 (m) |

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which would confirm the elemental formula (C₈H₈O₂S). The characteristic isotopic pattern of sulfur (³⁴S isotope is approximately 4.2% of the ³²S isotope) would be a key diagnostic feature.

Fragmentation Pathways: Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule would fragment in a predictable manner. Likely fragmentation pathways could include the loss of CO, cleavage of the tetrahydrothiophene ring, or retro-Diels-Alder reactions of the cyclohexanone ring. Studying these fragmentation patterns would help to piece together the structure of the molecule.

Isotopic Labeling: If required, isotopic labeling studies (e.g., using ¹³C or ²H) could be employed to track the fate of specific atoms during fragmentation, providing definitive evidence for proposed fragmentation mechanisms.

A hypothetical data table of major mass spectral fragments is shown below.

| m/z (mass-to-charge ratio) | Hypothetical Fragment Identity |

| 168 | [M]⁺ |

| 140 | [M - CO]⁺ |

| 112 | [M - 2CO]⁺ |

| 84 | [C₄H₄S]⁺ (Retro-Diels-Alder) |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy would be used to characterize the optical properties of this compound, which are determined by its electronic structure.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum would likely show absorptions corresponding to n→π* transitions of the carbonyl groups, which are typically weak and appear at longer wavelengths (around 280-320 nm). More intense π→π* transitions may occur at shorter wavelengths. The solvent environment could influence the position of these absorption maxima (solvatochromism).

Emission (Fluorescence/Phosphorescence) Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence or phosphorescence. The emission spectrum would provide information about the energy of the excited states. The quantum yield and lifetime of the emission would be important parameters to characterize the photophysical properties of the compound. Many diones are known to be non-emissive or weakly emissive due to efficient intersystem crossing.

A hypothetical data table summarizing the optical properties is presented below.

| Parameter | Hypothetical Value |

| λmax (n→π) | 295 nm |

| ε (M⁻¹cm⁻¹) | 150 |

| λmax (π→π) | 220 nm |

| ε (M⁻¹cm⁻¹) | 8000 |

| Emission λmax | Weak or non-emissive |

| Quantum Yield (Φ) | < 0.01 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic properties of organic compounds. By calculating the electron density of a system, DFT methods can accurately predict a molecule's geometry, energy, and other electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation.

In studies of various tetrahydrobenzothiophene derivatives, the distribution and energy levels of these orbitals have been extensively analyzed. For instance, in a study on newly synthesized tetrahydrobenzo[b]thiophene derivatives, DFT calculations were employed to understand their electronic properties in the context of their antioxidant activity. nih.gov While specific energy values for Tetrahydrobenzothiophene-3,4(2H,3aH)-dione are not available, the general trend for this class of compounds involves the localization of the HOMO and LUMO on different parts of the molecular framework, which dictates their donor-acceptor characteristics.

| Property | Description | Significance for Tetrahydrobenzothiophene Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

This table provides a general overview of the significance of FMO analysis for the tetrahydrobenzothiophene class of compounds.

The distribution of electron density within a molecule is fundamental to predicting its reactive sites. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the molecule's surface. These maps use a color spectrum to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For tetrahydrobenzothiophene derivatives, MEP analysis helps to identify the reactive centers. Typically, the oxygen atoms of the carbonyl groups in dione (B5365651) structures like this compound would be expected to exhibit negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms and certain carbon atoms in the ring system would likely show positive potential. Structure-activity relationship (SAR) studies on some tetrahydrobenzothiophene derivatives have revealed that the presence of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can significantly influence the antibacterial potency of the compounds, a finding that is directly related to the modulation of charge distribution. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms and predict the feasibility of different synthetic routes. For complex, multi-step reactions, such as the synthesis of various heterocyclic derivatives from a tetrahydrobenzothiophene core, computational studies can provide a detailed understanding of the underlying mechanistic steps. nih.gov

While specific mechanistic studies for the synthesis of this compound are not prominent in the literature, related research on the formation of similar heterocyclic systems often involves computational verification of proposed mechanisms. These studies can confirm the most energetically favorable pathways and rationalize the observed product distributions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of flexible molecules and investigate their interactions with other molecules, such as solvents or biological macromolecules.

For tetrahydrobenzothiophene derivatives, MD simulations can be particularly useful in the context of their biological activity. For example, molecular docking, a computational technique closely related to MD, has been used to study the binding of tetrahydrobenzo[b]thiophene derivatives to protein targets. nih.gov These studies predict the preferred binding poses and interaction energies of the ligands within the active site of a receptor, providing insights into their potential as therapeutic agents. Such studies on derivatives suggest that a molecule like this compound could be a candidate for similar in silico screening against various biological targets.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are used to predict properties such as boiling point, solubility, and chromatographic retention times without the need for experimental measurements.

While specific QSPR models for this compound are not documented, the principles of QSPR are evident in the broader research on tetrahydrobenzothiophene derivatives. For instance, studies on the antibacterial activity of these compounds have established relationships between their structural modifications (e.g., the nature and position of substituents) and their biological efficacy. nih.gov These structure-activity relationships are a form of QSPR that can guide the design of new derivatives with enhanced properties.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For complex molecules, theoretical calculations can help to assign specific spectral features to particular structural elements.

In the characterization of novel tetrahydrobenzothiophene derivatives, computational prediction of spectroscopic data is a common practice. nih.govnih.gov For this compound, DFT calculations could predict its 1H and 13C NMR spectra, the vibrational frequencies of its carbonyl groups in the IR spectrum, and its electronic transitions in the UV-Vis spectrum.

Chemical Derivatization and Functionalization Strategies

Modification of the Tetrahydrobenzothiophene Core

Functionalization of the pre-existing tetrahydrobenzothiophene core is a direct approach to creating analogues. The reactivity of the dione (B5365651) and the surrounding ring system allows for various transformations, including alkylation, acylation, and halogenation, which can then serve as a handle for further cross-coupling reactions.

Alkylation and acylation introduce new carbon-based groups to the scaffold, significantly impacting its lipophilicity and steric profile. The vicinal dione functionality of Tetrahydrobenzothiophene-3,4(2H,3aH)-dione can likely undergo O-alkylation and O-acylation in its enol form, or C-alkylation at the alpha-positions (C-2 and C-3a) under appropriate basic conditions.

While direct alkylation studies on the title compound are not extensively documented, analogous reactions on related heterocyclic systems provide insight. For instance, a one-pot iodocyclization/alkylation strategy has been successfully used to create 3-propionone substituted benzo[b]thiophenes. nih.gov In this method, iodine first acts as an electrophile for cyclization and subsequently catalyzes the alkylation of 1,3-dicarbonyl compounds onto the thiophene (B33073) core. nih.gov This suggests that the dione moiety in the target scaffold could be alkylated at its α-carbon via enolate intermediates.

Acylation reactions are also a key functionalization tool. In the synthesis of related tetrahydrobenzothiophene derivatives, N-acylation is a common step. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediates are readily acylated with various benzoyl chlorides in the presence of a base like triethylamine (B128534) to yield N-acylated products. nih.gov This highlights a standard and effective method for introducing acyl groups, which could be adapted for the this compound core, likely via O-acylation of the enol form.

Table 1: Representative Alkylation and Acylation Strategies

| Reaction Type | Reagents & Conditions | Potential Site of Functionalization | Reference |

| C-Alkylation | 1,3-Dicarbonyl compound, I₂, Nitromethane, 80 °C | C-2 or C-3a | nih.gov |

| N-Acylation | Acyl Chloride, Triethylamine, DCM, RT | N/A (Analogous reaction on amino derivatives) | nih.gov |

| O-Acylation | Acyl Chloride, Base | Oxygen atoms of the dione (enol form) | Inferred |

Halogenation and Cross-Coupling Methodologies

Halogenation provides a critical entry point for introducing further molecular diversity through cross-coupling reactions. The introduction of a halogen atom (Br, I) onto the tetrahydrobenzothiophene scaffold would create a reactive handle for palladium-catalyzed reactions like Suzuki and Stille couplings.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. nih.govresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organohalide or triflate with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

The Stille coupling utilizes an organostannane as the coupling partner for the organohalide. organic-chemistry.org A key advantage of the Stille reaction is the high functional group tolerance, as it does not require a base for activation. chemicalforums.com This method is often preferred for the synthesis of conjugated polymers used in electronics. chemicalforums.com

For the this compound scaffold, a hypothetical halogenated derivative could be coupled with a variety of arylboronic acids or arylstannanes to generate novel derivatives with extended aromatic systems.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Halide/Pseudohalide | Catalyst System (Typical) | Key Advantages | Reference |

| Suzuki-Miyaura | R¹-B(OH)₂ | R²-X (X=Br, I, OTf) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Low toxicity of boron reagents, stable | nih.govresearchgate.net |

| Stille | R¹-Sn(Bu)₃ | R²-X (X=Br, I, OTf) | Pd(PPh₃)₄, ± Cu(I) salt | High functional group tolerance, no base needed | organic-chemistry.orgchemicalforums.com |

Synthesis of Novel Derivatives Bearing the this compound Scaffold

The creation of novel derivatives often involves building the heterocyclic system from acyclic or simpler cyclic precursors, allowing for the incorporation of desired functionality from the start. Multi-component reactions are particularly efficient for this purpose.

A prominent route to substituted tetrahydrobenzothiophenes is the Gewald reaction . This one-pot, multi-component reaction typically involves a ketone (like cyclohexanone), an active methylene (B1212753) compound (like ethyl cyanoacetate), and elemental sulfur, often in the presence of a basic catalyst like morpholine. nih.gov This reaction reliably produces 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are versatile intermediates for further synthesis. nih.govnih.gov While this does not directly yield the 3,4-dione, modifications of these intermediates through hydrolysis, oxidation, and other transformations could lead to the desired scaffold.

Another powerful strategy for constructing complex fused ring systems is the Diels-Alder reaction . For instance, a series of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives were successfully synthesized through a Diels-Alder reaction between substituted 2H-chromene dienes and N-methyl maleimide. nih.gov This [4+2] cycloaddition approach demonstrates the potential to build complex polycyclic structures containing a dione moiety fused to a saturated ring system, a strategy that could be adapted to produce the tetrahydrobenzothiophene core. nih.gov

Furthermore, existing tetrahydrobenzothiophene intermediates can be used to construct fused heterocyclic systems. For example, a tetrahydrobenzo orientjchem.orgacs.orgthieno[2,3-d]pyrimidine-4,5-dione derivative was synthesized by condensing a 2-amino-3-carboxamide tetrahydrobenzothiophene with benzaldehyde. bohrium.com

Introduction of Spiro and Annulated Systems

Introducing spirocyclic and annulated (fused) ring systems dramatically increases the three-dimensional complexity and structural novelty of the core scaffold.

Spiro systems feature a single atom that is part of two distinct rings. The ketone groups of the this compound are ideal anchor points for creating spirocycles. For example, condensation with binucleophiles can lead to spiro-heterocycles. The synthesis of spiro-thiazolidinones from steroidal ketones via condensation with an amine followed by cycloaddition with thioglycolic acid serves as a relevant precedent. beilstein-journals.org Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, which has been used to construct spiro[pyrrolidine-2,3'-oxindole] derivatives containing a thiophene ring. orientjchem.org

Annulated systems involve the construction of a new ring fused to the existing scaffold. The Robinson annulation is a classic and powerful method for forming a six-membered ring. youtube.comyoutube.com This reaction sequence consists of a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. youtube.com The ketone functionalities within the this compound scaffold could serve as the enolate precursor for a Michael addition, which, after an intramolecular cyclization, would lead to a new fused ring. More modern approaches, such as cascade annulation reactions (CAR), can generate fused systems like pyranopyrazoles with high diastereoselectivity. nih.gov

Table 3: Strategies for Spiro and Annulated System Synthesis

| System Type | Synthetic Strategy | Key Intermediates/Reactants | Resulting Structure | Reference |

| Spiro | Condensation/Cycloaddition | Ketone, Binucleophile (e.g., thioglycolic acid) | Spiro-thiazolidinone | beilstein-journals.org |

| Spiro | 1,3-Dipolar Cycloaddition | Azomethine ylide, Dipolarophile | Spiro-pyrrolidine | orientjchem.org |

| Annulated | Robinson Annulation | Enolate, α,β-Unsaturated Ketone | Fused Six-membered Ring | youtube.comyoutube.com |

| Annulated | Cascade Annulation | Chalcone Epoxide, Pyrazolone | Fused Pyranopyrazole | nih.gov |

Strategies for Controlling Diastereoselectivity and Enantioselectivity in Derivatization

As derivatization often introduces new stereocenters, controlling the stereochemical outcome is paramount for developing specific biological activities.

Diastereoselectivity , the control of the relative configuration of multiple stereocenters, can often be achieved through substrate or reagent control. Annulation reactions are particularly effective in this regard. For example, a highly diastereoselective [4+2] annulation has been developed to construct tetrahydroquinoline derivatives. frontiersin.org Similarly, cascade annulation reactions have been shown to generate three consecutive stereogenic centers in a highly diastereoselective manner during the synthesis of pyranopyrazole scaffolds. nih.gov These methods demonstrate that complex ring-forming reactions can be designed to favor the formation of a single diastereomer.

Enantioselectivity , the control of the absolute configuration to produce one enantiomer over the other, typically requires the use of chiral catalysts, auxiliaries, or starting materials. Asymmetric catalysis is a highly efficient approach. A notable example is the Ir-catalyzed asymmetric hydrogenation for the synthesis of chiral tetrahydroquinoxaline derivatives, where simply changing the solvent allowed for the selective synthesis of either the (R) or (S) enantiomer with excellent enantiomeric excess (ee). rsc.org This strategy could be applied to reduce a C=C or C=O bond in a derivative of the this compound scaffold to install a chiral center with high enantiopurity. Another approach involves using chiral building blocks, such as spiro-amino acid N-carboxyanhydrides (NCAs), which have been used to synthesize novel chiral imidazobenzodiazepines. nih.gov

Table 4: Methods for Stereoselective Derivatization

| Stereocontrol | Method | Example Reaction | Key Feature | Reference |

| Diastereoselective | [4+2] Annulation | Synthesis of Tetrahydroquinolines | Aza-Michael/1,6-conjugate addition sequence | frontiersin.org |

| Diastereoselective | Cascade Annulation | Synthesis of Pyranopyrazoles | Domino protocol generating 3 stereocenters | nih.gov |

| Enantioselective | Asymmetric Catalysis | Ir-Catalyzed Asymmetric Hydrogenation | Catalyst and solvent control absolute stereochemistry | rsc.org |

| Enantioselective | Chiral Building Blocks | Use of Spiro-amino acid NCAs | Transfer of chirality from starting material | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Tetrahydrobenzothiophene-3,4(2H,3aH)-dione as a Versatile Synthetic Building Block

The dicarbonyl functionality and the thiophene (B33073) ring embedded within a saturated carbocyclic framework make this compound a highly valuable precursor in organic synthesis. Its ability to participate in a variety of chemical transformations enables the construction of diverse and complex molecular architectures.

This compound serves as a key starting material for the synthesis of more elaborate heterocyclic structures. The reactivity of its ketone groups allows for condensations and cyclization reactions to build new rings onto the existing scaffold. For instance, reactions with various dinucleophiles can lead to the formation of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The specific reaction conditions and the nature of the reacting partner can be tuned to achieve a wide range of structurally diverse products.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. The structural motifs present in this compound make it an ideal candidate for participation in such reactions. Its dicarbonyl unit can react with various reagents in a sequential manner to rapidly build molecular complexity. This approach is particularly valuable for the generation of libraries of compounds for high-throughput screening in drug discovery and materials development.

Integration into Conjugated Polymer Systems for Organic Electronics

The development of novel organic materials for electronic applications is a rapidly growing field of research. This compound and its derivatives have shown potential for use in the synthesis of conjugated polymers with tailored electronic properties.

The core structure of this compound can be chemically modified to create monomers suitable for polymerization. By introducing polymerizable functional groups and tuning the electronic nature of the thiophene ring, it is possible to design monomers that, when polymerized, yield materials with desirable semiconducting properties. The saturated portion of the molecule can also be functionalized to control solubility and morphology of the resulting polymers, which are crucial factors for device performance.

Donor-acceptor π-conjugated polymers based on thiophene derivatives have been synthesized and characterized for their potential as p-type polymer semiconductors. These polymers often exhibit good thermal stability, with decomposition temperatures suitable for applications in optoelectronic devices. nih.gov

| Polymer | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) |

| PCBTTD | 2.1 | 4.36 x 10⁻⁴ |

| PTTPBT | 2.1 | 2.36 x 10⁻⁴ |

| PTPDPBT | 1.9 | 2.18 x 10⁻⁴ |

Table 1: Properties of p-type donor-acceptor π-conjugated polymers based on thiophene derivatives. Data sourced from the New Journal of Chemistry. nih.gov

Conjugated polymers derived from thiophene-based monomers are actively investigated for their use in organic solar cells (OSCs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the polymer, which influences its light absorption, charge carrier mobility, and energy levels. While direct applications of polymers from this compound are still under exploration, related thiophene-containing polymers have shown promise. For instance, copolymers of pyrroloindacenodithiophene have been utilized as p-type semiconductors in OFETs, achieving mobilities as high as 0.07 cm²V⁻¹s⁻¹. researchgate.net

Potential in Catalysis and Ligand Development

The exploration of this compound in the realm of catalysis and ligand development is, at present, a theoretical exercise rather than a review of established findings. The dicarbonyl functionality, in conjunction with the thiophene backbone, presents a unique electronic and steric environment that could be exploited in the design of novel catalytic entities.

The transformation of the ketone functionalities into other chemical moieties is a primary route through which this compound could serve as a precursor to catalytically active molecules or ligands. For instance, condensation reactions with primary amines could yield diimine or related nitrogen-containing ligands. Such ligands are well-regarded for their ability to form stable complexes with a variety of transition metals, which are central to many catalytic processes.

Furthermore, the sulfur atom within the thiophene ring offers a soft donor site, which can exhibit strong coordination to late transition metals. This property is a cornerstone of many successful catalyst designs. The development of synthetic routes to functionalize the tetrahydrobenzothiophene core, while preserving or selectively modifying the dione (B5365651), could lead to the creation of bidentate or multidentate ligands with unique bite angles and electronic properties.

The potential for this molecule to act as a building block for chiral ligands is also an area ripe for investigation. Asymmetric modifications of the dione or the saturated portion of the ring system could introduce stereocenters, which are crucial for enantioselective catalysis—a key area in modern synthetic chemistry.

While direct research is lacking, the broader class of thiophene derivatives has seen some exploration in ligand development. For example, thiophene-substituted 1,4-diazabutadiene (α-diimine) ligands have been synthesized and characterized. nih.gov These compounds, accessible through the intermolecular coupling of aromatic aldimines, showcase the utility of the thiophene moiety in creating ligands capable of stabilizing metal centers. nih.gov Although not directly derived from the dione , these studies provide a proof-of-concept for the viability of thiophene-based structures in coordination chemistry.

The development of ligands is a critical aspect of advancing palladium(II)-catalyzed C–H functionalization, a powerful tool in organic synthesis. The design of effective ligands is often an intricate process of matching the ligand's electronic and steric properties to a specific substrate and catalytic cycle. The structural rigidity and potential for functionalization of the tetrahydrobenzothiophene framework could offer advantages in creating tailored ligands for such transformations.

| Research Direction | Potential Ligand/Catalyst Type | Target Catalytic Application |

| Condensation with Chiral Amines | Chiral Diimine Ligands | Asymmetric Hydrogenation |

| Reduction and Phosphination | Diphosphine Ligands | Cross-Coupling Reactions |

| Functionalization of the Thiophene Ring | Multidentate S, N, or S, P Ligands | Polymerization, Olefin Metathesis |

| Derivatization to N-Heterocyclic Carbenes | NHC Precursors | C-H Activation |

Future research efforts directed towards the synthetic modification of this compound are necessary to unlock its potential in catalysis and materials science. The exploration of its reactivity and coordination chemistry will undoubtedly contribute to the broader field of organometallic chemistry and catalyst design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for Tetrahydrobenzothiophene-3,4(2H,3aH)-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions, leveraging photoredox catalysis for enhanced efficiency. For example, visible-light-driven reactions using 9-mesityl-10-methylacridinium perchlorate as a photocatalyst achieve yields of 55–99% under mild conditions (room temperature, ambient pressure) with excellent functional group tolerance . Key parameters include solvent choice (e.g., acetonitrile), catalyst loading (1–5 mol%), and reaction time (6–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

- Methodological Answer : Multi-technique validation is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., cis/trans configurations). For example, coupling constants (J values) distinguish fused ring conformations .

- X-ray Crystallography : Resolves absolute configuration and bond angles. Crystallization in ethanol or dichloromethane/hexane mixtures produces diffraction-quality crystals, as demonstrated for related dihydropyrrolo[3,4-c]pyrrole-diones .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 222.13 g/mol for benzyl-substituted analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from varying substituents or experimental conditions. To address this:

- Comparative Reactivity Studies : Systematically test derivatives (e.g., benzyl, fluorophenyl substituents) under standardized conditions. For example, electron-withdrawing groups may reduce cycloaddition yields but enhance electrophilic reactivity .

- Biological Assay Reproducibility : Use in vitro models (e.g., mycobacterial growth inhibition) with positive controls (e.g., isoniazid) and replicate experiments (n ≥ 3) to validate activity claims .

- Computational Modeling : Density functional theory (DFT) predicts reactive sites and stabilizes conflicting data (e.g., conflicting NMR shifts) by correlating electronic effects with observed reactivity .

Q. How can the core structure be modified to enhance specific bioactivities, such as anti-mycobacterial or antitumor effects?

- Methodological Answer : Rational design focuses on:

- Substituent Engineering : Introduce electron-deficient groups (e.g., nitro, chloro) at the thiophene ring to improve membrane permeability. For example, 3-chlorobenzyl analogs show enhanced bioactivity in preliminary screens .

- Hybrid Scaffolds : Fuse with indole or xanthene moieties to exploit dual-target mechanisms. A study on pyrrolo[3,4-c]pyrrole-dione hybrids demonstrated improved anti-mycobacterial activity (MIC = 2–8 µg/mL) compared to parent compounds .

- Prodrug Strategies : Modify the dione moiety to ester or amide derivatives for controlled release in physiological environments .

Q. What experimental approaches assess the stability and degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C for most derivatives) .

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor via HPLC-UV to identify degradation products (e.g., ring-opened sulfonic acids) .

- Light Stability : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm), with aryl-substituted derivatives showing greater resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.